7-amino-5H-chromeno[2,3-b]pyridin-5-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-5H-chromeno[2,3-b]pyridin-5-one typically involves the reaction of 4-aminocoumarin with β-carbonyl-substituted 4H-chromenes. This reaction proceeds through a Michael addition, followed by chromane ring opening and cyclodehydration . The reaction is usually carried out in the presence of ammonium acetate (AcONH4) in refluxing acetic acid (AcOH), yielding the product in moderate to high yields (52-77%) .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-amino-5H-chromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the chromenopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Major Products
The major products formed from these reactions include various substituted chromenopyridines, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-amino-5H-chromeno[2,3-b]pyridin-5-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-amino-5H-chromeno[2,3-b]pyridin-5-one involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
7-amino-5H-chromeno[2,3-b]pyridin-5-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
5H-chromeno[4,3-b]pyridin-5-one: Shares a similar core structure but differs in the position of substituents.
Chromeno[2,3-d]pyrimidin-5-one: Another related compound with a different heterocyclic ring system.
Coumarin derivatives: These compounds share the coumarin core but have different substituents and biological activities.
Properties
CAS No. |
54629-26-4 |
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Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
7-aminochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H8N2O2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H,13H2 |
InChI Key |
FQCQTEUUNFORPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)N |
Origin of Product |
United States |
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